molecular formula C12H12N2O5S B11835782 3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B11835782
M. Wt: 296.30 g/mol
InChI Key: FCYYTQDTNHPLFD-UHFFFAOYSA-N
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Description

3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonylethyl group, a dihydrophthalazine ring, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps, including the formation of the dihydrophthalazine ring and the introduction of the methanesulfonylethyl group. Common reagents used in these reactions include methanesulfonyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methanesulfonylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylethyl group may play a crucial role in binding to these targets, while the dihydrophthalazine ring can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: shares structural similarities with other phthalazine derivatives, such as:

Uniqueness

The presence of the methanesulfonylethyl group distinguishes this compound from other similar compounds. This unique functional group can impart specific chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

3-(2-methylsulfonylethyl)-4-oxophthalazine-1-carboxylic acid

InChI

InChI=1S/C12H12N2O5S/c1-20(18,19)7-6-14-11(15)9-5-3-2-4-8(9)10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17)

InChI Key

FCYYTQDTNHPLFD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O

Origin of Product

United States

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